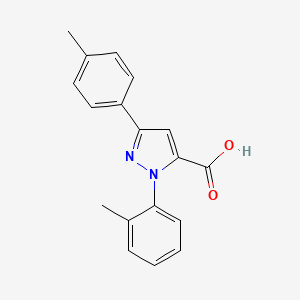![molecular formula C33H33N3O4S2 B12015439 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-27-2](/img/structure/B12015439.png)
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung weist einen Thiazolidinon-Kern auf, der für seine biologische Aktivität und Vielseitigkeit in der chemischen Synthese bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Zu den wichtigsten Schritten gehören:
Bildung des Thiazolidinonrings: Dies kann durch die Reaktion eines geeigneten Amins mit einer Thiocarbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Pyrazol-Einheit: Dieser Schritt beinhaltet die Kondensation eines Hydrazinderivats mit einem Diketon oder einer äquivalenten Verbindung.
Anlagerung der Phenyl- und Isobutoxygruppen: Diese Gruppen können durch nucleophile Substitution oder Kupplungsreaktionen eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsmethoden umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on: kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, bestimmte Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen könnte. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle sowie als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie: Seine biologische Aktivität macht es zu einem Kandidaten für Studien zur Enzyminhibition, Rezeptorbindung und zellulären Signalwegen.
Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung könnten für die Entwicklung neuer Medikamente untersucht werden, insbesondere in den Bereichen entzündungshemmender, krebshemmender und antimikrobieller Behandlungen.
Industrie: Seine einzigartigen chemischen Eigenschaften könnten Anwendungen bei der Entwicklung neuer Materialien, Katalysatoren und anderer Industrieprodukte finden.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen Kontext seiner Verwendung ab, z. B. seiner Rolle bei der Hemmung eines bestimmten Enzyms oder der Modulation eines Signalwegs.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial treatments.
Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.
Vergleich Mit ähnlichen Verbindungen
(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on: kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Thiazolidinone: Diese Verbindungen teilen den Thiazolidinon-Kern und weisen ähnliche biologische Aktivitäten auf.
Pyrazole: Verbindungen, die die Pyrazol-Einheit enthalten, können vergleichbare chemische Eigenschaften und biologische Wirkungen haben.
Phenyl-Derivate: Moleküle mit Phenylgruppen können strukturell ähnlich sein und eine ähnliche chemische Reaktivität und biologische Aktivität aufweisen.
Die Einzigartigkeit von (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-2-thioxo-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
CAS-Nummer |
624724-27-2 |
|---|---|
Molekularformel |
C33H33N3O4S2 |
Molekulargewicht |
599.8 g/mol |
IUPAC-Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H33N3O4S2/c1-22(2)21-40-27-13-11-24(12-14-27)31-25(20-36(34-31)26-8-6-5-7-9-26)19-30-32(37)35(33(41)42-30)17-16-23-10-15-28(38-3)29(18-23)39-4/h5-15,18-20,22H,16-17,21H2,1-4H3/b30-19- |
InChI-Schlüssel |
PCHZBRNSLJBARL-FSGOGVSDSA-N |
Isomerische SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)



![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
